Cas no 517-06-6 ((8alpha)-3-hydroxyestra-1,3,5(10)-trien-17-one)

(8alpha)-3-hydroxyestra-1,3,5(10)-trien-17-one structure
517-06-6 structure
Product Name:(8alpha)-3-hydroxyestra-1,3,5(10)-trien-17-one
CAS No:517-06-6
MF:C18H22O2
MW:270.366085529327
CID:1573742
PubChem ID:9547221
Update Time:2025-04-21

(8alpha)-3-hydroxyestra-1,3,5(10)-trien-17-one Chemical and Physical Properties

Names and Identifiers

    • (8alpha)-3-hydroxyestra-1,3,5(10)-trien-17-one
    • (8a)-3-Hydroxyestra-1,3,5(10)-trien-17-one
    • (8α)-3-hydroxyestra-1(10),2,4-trien-17-one
    • 8a-Estrone
    • 8-Epiestrone
    • D1,3,5-8-Epiestratrien-3-ol-17-one
    • estra-1(10),2,4-trien-17-one, 3-hydroxy-, (8α)-
    • (8α)-3-Hydroxyestra-1,3,5(10)-trien-17-one
    • SCHEMBL7831317
    • 3-hydroxy-8a-estra-1,3,5(10)-trien-17-one
    • DL-8-Isoestrone
    • Isoestrone
    • 8-Isoestrone DL-form [MI]
    • 3K9T4NLK5Q
    • 8-Isoestrone
    • Estra-1,3,5(10)-trien-17-one, 3-hydroxy-, (8alpha)-
    • UNII-3K9T4NLK5Q
    • 8.ALPHA.-ESTRONE
    • DNXHEGUUPJUMQT-CVYDXHPNSA-N
    • (+/-)-8-Isoestrone
    • Estra-1,3,5(10)-trien-17-one, 3-hydroxy-, (8alpha)-(+/-)-
    • 3-hydroxy-8alpha-estra-1,3,5(10)-trien -17-one
    • ESTRA-1,3,5(10)-TRIEN-17-ONE, 3-HYDROXY-, (8.ALPHA.)-(+/-)-
    • 8-Isoestrone [MI]
    • SE9LJV29ZO
    • 8alpha-3beta-hydroxy-estra-1,3,5(10)-trien-17-one
    • 517-06-6
    • 1,3,5-8alpha-Epiestratrien-17-one-3-ol
    • 8-Isoestrone, (+/-)-
    • ESTRA-1,3,5(10)-TRIEN-17-ONE, 3-HYDROXY-, (8.ALPHA.)-
    • 8alpha-Estrone
    • 1,3,5-8.ALPHA.-EPIESTRATRIEN-17-ONE-3-OL
    • LMST02010021
    • UNII-SE9LJV29ZO
    • 4680-83-5
    • Inchi: 1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1
    • InChI Key: DNXHEGUUPJUMQT-CVYDXHPNSA-N
    • SMILES: O=C1CC[C@H]2[C@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)O

Computed Properties

  • Exact Mass: 270.16206
  • Monoisotopic Mass: 270.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.0898 (rough estimate)
  • Melting Point: 254°C
  • Boiling Point: 353.48°C (rough estimate)
  • Flash Point: 189.72°C
  • Refractive Index: 1.4800 (estimate)
  • PSA: 37.3
  • LogP: 3.81740
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